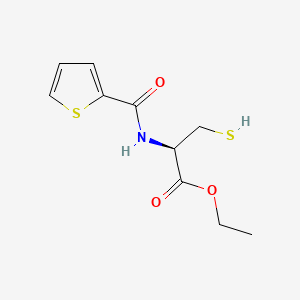
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3S2 It is a derivative of L-cysteine, an amino acid, and features a thienylcarbonyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
化学反应分析
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
科学研究应用
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester involves its interaction with biological molecules. The thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
L-Cysteine, N,S-bis(2-thienylcarbonyl)-, methyl ester: Contains two thienylcarbonyl groups attached to both the nitrogen and sulfur atoms of L-cysteine.
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the thienylcarbonyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
60654-22-0 |
|---|---|
分子式 |
C10H13NO3S2 |
分子量 |
259.3 g/mol |
IUPAC 名称 |
ethyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-10(13)7(6-15)11-9(12)8-4-3-5-16-8/h3-5,7,15H,2,6H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
RWTOFNFMLZDLSX-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
规范 SMILES |
CCOC(=O)C(CS)NC(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
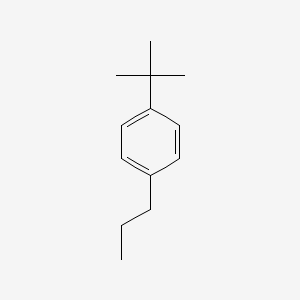
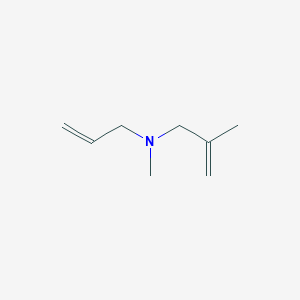
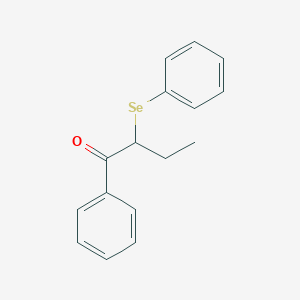
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

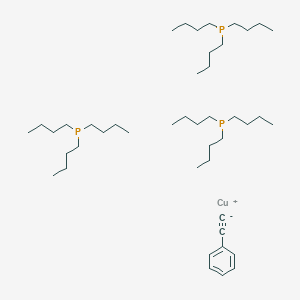

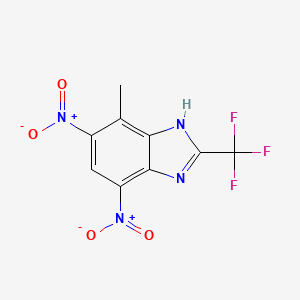
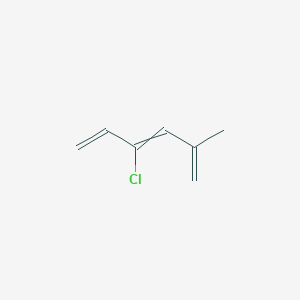


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
